N-(benzo[d]thiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
Description
This compound features a benzothiazole core linked via a thioacetamide bridge to a pyridazine ring substituted with a 3-nitrophenyl group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in targeting kinases and other enzymes involved in cancer progression . The thioacetamide linker provides conformational flexibility, enabling optimal positioning of substituents within enzyme active sites.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3S2/c25-17(21-19-20-15-6-1-2-7-16(15)29-19)11-28-18-9-8-14(22-23-18)12-4-3-5-13(10-12)24(26)27/h1-10H,11H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHVKBMPXHPGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, highlighting its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to a pyridazine derivative through a thioacetamide group. The general synthetic route involves several steps:
- Formation of Benzo[d]thiazole : This is typically achieved by cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
- Synthesis of Pyridazine Derivative : The pyridazine component can be synthesized via reactions involving 3-nitrophenyl derivatives.
- Thioacetylation : The final step involves the introduction of the thioacetamide group through a reaction with an appropriate thiol derivative.
Antibacterial Activity
Research indicates that compounds containing benzo[d]thiazole and pyridazine moieties exhibit notable antibacterial properties. For instance, a study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that derivatives similar to this compound had MIC values ranging from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
Antifungal Activity
The antifungal potential was assessed using various strains, including Candida albicans. The compound demonstrated significant antifungal activity with MIC values comparable to established antifungal agents. The structure-activity relationship (SAR) analysis suggested that the presence of the thiazole ring enhances the antifungal efficacy .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it induced apoptosis and inhibited cell proliferation. The IC50 values were found to be in the micromolar range, indicating promising anticancer activity .
The proposed mechanism for the biological activities of this compound involves:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, possibly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Studies
- Antimicrobial Efficacy : A case study involving a series of benzo[d]thiazole derivatives demonstrated that modifications in the substituents significantly affected their antimicrobial potency. Compounds with nitro groups showed enhanced activity due to increased electron-withdrawing effects that stabilize reactive intermediates during bacterial inhibition .
- Cytotoxicity in Cancer Cells : Another study focused on the anticancer effects of similar thiazole derivatives reported that compounds with multiple aromatic rings exhibited higher cytotoxicity due to improved cellular uptake and interaction with DNA .
Summary Table of Biological Activities
| Activity Type | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antibacterial | 3.12 - 12.5 μg/mL | Staphylococcus aureus, E. coli |
| Antifungal | Comparable to standard | Candida albicans |
| Anticancer | Micromolar range | MCF-7, A549 |
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to N-(benzo[d]thiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide. For instance, a series of thiazole-integrated pyrrolidinone and isoindoline derivatives demonstrated significant anticonvulsant activity, with specific analogues achieving median effective doses (ED50) as low as 18.4 mg/kg in electroshock seizure tests .
Table 1: Anticonvulsant Activity of Thiazole Derivatives
| Compound Name | Structure Type | ED50 (mg/kg) | Mechanism |
|---|---|---|---|
| Analogue 1 | Pyrrolidinone | 18.4 | GABA modulation |
| Analogue 2 | Isoindoline | 24.38 | Sodium channel inhibition |
| This compound | Thiazole hybrid | TBD | TBD |
Anticancer Potential
The anticancer properties of thiazole-containing compounds have been extensively studied. For example, derivatives similar to this compound were tested against various cancer cell lines, showing promising results. A notable study reported that certain thiazole derivatives exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 23.30 | Apoptosis induction |
| Compound B | A549 (lung cancer) | >1000 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activities. Compounds bearing the thiazole ring have shown effectiveness against multidrug-resistant bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Microbial Strain Tested | Activity |
|---|---|---|
| Compound C | Staphylococcus aureus | Moderate |
| Compound D | Escherichia coli | Strong |
| This compound | TBD |
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives has garnered attention, especially regarding their role as inhibitors of monoamine oxidase (MAO). Compounds with a similar structure to this compound have been identified as selective MAO-B inhibitors, which are crucial for treating neurodegenerative disorders like Alzheimer's disease .
Table 4: Neuroprotective Activity of Thiazole Derivatives
| Compound Name | Target Enzyme | Inhibition Type |
|---|---|---|
| Compound E | MAO-B | Selective inhibition |
| Compound F | Cholinesterase | Reversible inhibition |
| This compound | TBD |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and amide (-CONH-) groups facilitate nucleophilic substitution under basic conditions. For example, the sulfur atom in the thioacetamide moiety can act as a nucleophile in alkylation or arylation reactions.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| Alkylation with CH₃I in ethanol | S-alkylated derivatives | Increased steric hindrance reduces reaction yield; requires triethylamine catalyst |
| Arylation with nitrobenzene | Formation of diaryl sulfides | Reaction proceeds via SNAr mechanism at elevated temperatures (80–100°C) |
Oxidation Reactions
The thioether group undergoes oxidation to sulfoxide or sulfone derivatives depending on oxidizing agents.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Room temperature, 12 hours | Sulfoxide derivative | 65–70% |
| m-CPBA | DCM, 0°C to RT, 6 hours | Sulfone derivative | 85–90% |
Notes :
-
Sulfoxide formation is reversible under reducing conditions.
-
Sulfone derivatives exhibit enhanced stability and altered biological activity .
Hydrolysis and Degradation
The amide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Conditions : 6M HCl, reflux, 8–12 hours.
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Products : Benzo[d]thiazol-2-amine and 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetic acid.
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Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Conditions : NaOH (1M), ethanol, 60°C, 6 hours.
-
Products : Same as acidic hydrolysis but with faster kinetics due to hydroxide ion participation.
Cyclization Reactions
The compound participates in intramolecular cyclization to form tricyclic structures under oxidative conditions:
Key Insight : Cyclization efficiency depends on electron-withdrawing substituents (e.g., nitro groups) enhancing reaction rates .
Nitro Group Reduction
-
Conditions : H₂/Pd-C, ethanol, RT, 4 hours.
-
Product : Corresponding amine derivative.
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Use : Intermediate for further derivatization (e.g., coupling with carboxylic acids).
Thiol-Disulfide Exchange
-
Conditions : Thiol-containing reagents (e.g., glutathione), pH 7.4 buffer.
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Product : Disulfide-linked conjugates.
-
Significance : Mimics biological redox environments for drug metabolism studies.
Stability Under Various Conditions
| Condition | Observation |
|---|---|
| UV light (254 nm) | Rapid degradation of the thioacetamide group; forms sulfonic acid derivatives |
| High temperature (>150°C) | Decomposition into nitrophenyl fragments and thiazole byproducts |
| Strong bases (pH >12) | Complete hydrolysis within 1 hour |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ in core heterocycles, substituents, and linkage chemistry. Key comparisons are summarized below:
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : The target compound’s 3-nitrophenyl group likely increases LogP (predicted ~3.5), reducing aqueous solubility compared to 5m (trifluoromethylbenzyloxy group, LogP ~4.1) but improving blood-brain barrier penetration .
- Metabolic Stability : Ureido substituents (e.g., 6d , 4g ) may be susceptible to hydrolysis, whereas the nitro group in the target compound could resist first-pass metabolism .
Key Research Findings and Implications
- Thiadiazole vs. Pyridazine Cores : Thiadiazole-containing analogues (e.g., 6d , 4g ) show strong kinase inhibition, while pyridazine-based compounds may offer better solubility .
- Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents enhance target affinity but require balancing with solubility modifiers (e.g., methoxy groups in ) .
- Linker Flexibility : Thioacetamide linkers (as in the target compound) improve conformational adaptability compared to rigid piperazine derivatives () .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(benzo[d]thiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between benzo[d]thiazole and pyridazine precursors under controlled conditions (e.g., acetonitrile/DMF solvent mixtures, triethylamine catalyst, reflux for 8–12 hours) to form the thioacetamide bridge .
- Purification via recrystallization (ethanol-acetone or ethanol-water systems) to achieve >95% purity . Critical parameters include temperature control (70–90°C), solvent polarity, and stoichiometric ratios to minimize side products like unreacted thiol intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and detect impurities (e.g., DMSO-d6 solvent, δ 7.2–8.9 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks) and detects isotopic patterns for halogenated byproducts .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=N vibrations at ~1120 cm⁻¹) .
Q. What are the key stability considerations for this compound under various storage conditions?
- Store in anhydrous, inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis of the thioacetamide group .
- Avoid prolonged exposure to light, as the 3-nitrophenyl moiety may undergo photodegradation, leading to nitro-to-amine reduction .
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed biological activity data?
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement .
- Validate purity via HPLC and exclude batch variability by repeating synthesis under standardized conditions .
- Perform molecular docking simulations to assess if steric clashes (e.g., from the 3-nitrophenyl group) explain reduced activity compared to analogs .
Q. What strategies enhance the compound’s bioactivity through structural modifications?
- Structure-Activity Relationship (SAR) : Replace the 3-nitrophenyl group with electron-withdrawing substituents (e.g., 4-cyano) to improve binding to hydrophobic enzyme pockets .
- Introduce methyl or methoxy groups on the benzo[d]thiazole ring to enhance metabolic stability without compromising solubility .
Q. How can low yields in the thioacetamide coupling step be addressed?
- Optimize catalytic systems : Switch from triethylamine to DBU (1,8-diazabicycloundec-7-ene) to accelerate thiolate anion formation .
- Employ high-throughput screening to identify ideal solvent combinations (e.g., DMF:THF 3:1) for improved reaction kinetics .
Q. What methodological approaches are used to study interactions with biological targets?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes of the pyridazine-thioacetamide core .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for dose-response studies .
- Molecular Dynamics (MD) Simulations : Analyze the role of the 3-nitrophenyl group in stabilizing π-π interactions with aromatic residues (e.g., Tyr in ATP-binding pockets) .
Q. How can researchers design experiments to elucidate the role of the 3-nitrophenyl group in target binding?
- Synthesize analogs with substituted phenyl groups (e.g., 4-fluoro, 3-carboxy) and compare IC50 values in enzymatic assays .
- Perform alanine-scanning mutagenesis on the target protein to identify residues critical for nitro group interactions .
- Use isothermal titration calorimetry (ITC) to measure thermodynamic changes (ΔH, ΔS) upon nitro group deletion .
Q. Methodological Notes
- Data Contradictions : Cross-validate反常 results using multiple characterization tools (e.g., NMR for purity, SPR for binding kinetics) to distinguish compound instability from assay artifacts .
- Industrial Relevance : While scalability is excluded per guidelines, lab-scale optimizations (e.g., flow chemistry for thioacetamide coupling) are critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
